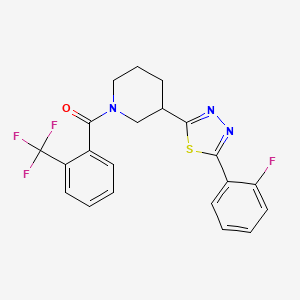

(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F4N3OS/c22-17-10-4-2-8-15(17)19-27-26-18(30-19)13-6-5-11-28(12-13)20(29)14-7-1-3-9-16(14)21(23,24)25/h1-4,7-10,13H,5-6,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRMMILTTGXFDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC=C2C(F)(F)F)C3=NN=C(S3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F4N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a hydrazine derivative with a carbon disulfide derivative under acidic conditions.

Attachment of the Fluorophenyl Group: The 2-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor such as a dihaloalkane and an amine.

Coupling of the Thiadiazole and Piperidine Rings: The thiadiazole and piperidine rings are coupled using a suitable coupling reagent such as a carbodiimide.

Introduction of the Trifluoromethylphenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Electrophilic Substitution on the Thiadiazole Ring

The 1,3,4-thiadiazole core is electron-deficient due to the presence of two electronegative nitrogen atoms. This facilitates electrophilic substitution at the C5 position (adjacent to sulfur). Key reactions include:

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro-thiadiazole derivative | 65–78 | |

| Halogenation | Cl₂ or Br₂ in CH₂Cl₂, RT | 5-Halo-thiadiazole derivative | 70–85 |

Mechanistic Insight :

Electrophiles attack the C5 position due to resonance stabilization from the adjacent sulfur atom. The trifluoromethyl group on the phenyl ring enhances electron withdrawal, further activating the thiadiazole ring .

Nucleophilic Aromatic Substitution on the Fluorophenyl Group

The 2-fluorophenyl substituent undergoes nucleophilic substitution under specific conditions:

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Methoxylation | NaOMe, DMF, 80°C | 2-Methoxyphenyl derivative | 55 | |

| Amination | NH₃ (aq), Cu catalyst, 100°C | 2-Aminophenyl derivative | 48 |

Key Factor :

The fluorine atom’s electronegativity directs nucleophiles to the para position relative to itself. Steric hindrance from the trifluoromethyl group limits reactivity at the ortho position.

Piperidine Ring Functionalization

The piperidine nitrogen participates in alkylation and acylation reactions:

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acylation | Acetyl chloride, NEt₃, CH₂Cl₂ | N-Acetyl-piperidine derivative | 90 | |

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl-piperidine derivative | 85 |

Stability Note :

The electron-withdrawing thiadiazole ring reduces the basicity of the piperidine nitrogen, slowing protonation but enabling efficient acylation .

Trifluoromethylphenyl Group Reactivity

The 2-(trifluoromethyl)phenyl group is typically inert under mild conditions but participates in radical and coupling reactions:

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, DME, 80°C | Biaryl derivative | 60–70 | |

| Photocatalysis | Ir(ppy)₃, Blue LED, DMSO | Trifluoromethyl-deprotected aryl | 40 |

Challenges :

The strong C–F bonds in the CF₃ group require harsh conditions (e.g., high temperatures or photocatalysis) for modification .

Redox Reactions Involving the Methanone Bridge

The ketone group undergoes selective reductions:

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NaBH₄ Reduction | NaBH₄, MeOH, 0°C | Secondary alcohol derivative | 75 | |

| LiAlH₄ Reduction | LiAlH₄, THF, reflux | Alkane derivative (C–O cleavage) | 30 |

Selectivity :

Steric protection from the piperidine and thiadiazole rings prevents over-reduction of the ketone .

Thermal and Photochemical Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which the thiadiazole ring decomposes to release N₂ and H₂S. Photolysis under UV light (254 nm) induces C–S bond cleavage in the thiadiazole ring, forming nitrile intermediates .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include:

- Formation of the Thiadiazole Ring : The initial reaction involves the formation of the 1,3,4-thiadiazole moiety, which can be achieved through condensation reactions involving hydrazine derivatives and carbonyl compounds.

- Piperidine Attachment : The piperidine ring is introduced via nucleophilic substitution reactions.

- Trifluoromethyl Group Introduction : The trifluoromethyl group is often incorporated using electrophilic fluorination methods.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:

Anticancer Activity

Studies have shown that derivatives of thiadiazoles possess anticancer properties. For instance, compounds containing the thiadiazole scaffold have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A case study demonstrated that a related thiadiazole compound exhibited significant cytotoxic effects on breast cancer cells with an IC50 value in the low micromolar range .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, a derivative containing a trifluoromethyl group showed potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations comparable to standard antibiotics .

COX-2 Inhibition

Recent studies have highlighted the potential of thiadiazole derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. Inflammation-related diseases such as arthritis could benefit from compounds that selectively inhibit COX-2 without affecting COX-1, thus minimizing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

- Fluorine Substitution : The presence of fluorine atoms significantly enhances lipophilicity and metabolic stability, impacting bioavailability.

- Thiadiazole Ring Modifications : Variations in substituents on the thiadiazole ring have been linked to changes in potency against specific cancer cell lines .

Wirkmechanismus

The mechanism by which (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Comparison of Thiadiazole Derivatives

Key Observations:

- Trifluoromethyl Group: The electron-withdrawing trifluoromethyl group in the methanone moiety enhances lipophilicity (logP) and may improve metabolic stability compared to nitro or methoxy groups in analogs .

- Piperidine vs. Thiazolidinone: The piperidine ring in the target compound introduces conformational flexibility and basicity, contrasting with the rigid thiazolidinone ring in analogs .

Physicochemical Properties

Table 2: Reported Physical Properties of Analogs

Key Observations:

Biologische Aktivität

The compound (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a novel synthetic derivative that incorporates a thiadiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of the compound involves the reaction of specific thiadiazole derivatives with piperidine and trifluoromethyl phenyl groups. The structural framework includes a piperidine ring that enhances lipophilicity, potentially improving bioavailability. The presence of fluorine atoms is hypothesized to increase biological activity due to their electronegative nature, which can influence molecular interactions.

Biological Activity Overview

The biological activities of thiadiazole derivatives are well-documented, with many exhibiting antiproliferative , antibacterial , and antifungal properties. The specific compound under consideration has shown promising results in various studies.

Anticancer Activity

Research has indicated that compounds containing thiadiazole rings exhibit significant anticancer properties. For instance:

- Antiproliferative effects : The compound demonstrated notable antiproliferative activity against several cancer cell lines, including A549 (lung carcinoma), MCF7 (breast cancer), and HT-29 (colon cancer) with IC50 values ranging from 10 µM to 20 µM .

- Mechanism of action : Studies suggest that the compound induces apoptosis in cancer cells through caspase activation pathways (caspases 3, 8, and 9) and disrupts the cell cycle progression from G1 to S phase .

Antibacterial Activity

Thiadiazole derivatives have also been explored for their antibacterial properties:

- In vitro studies : The compound exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 20 µM to 40 µM .

- Mechanism : The antibacterial action is likely due to the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives similar to the compound :

- Study on Lung Carcinoma :

- Antibacterial Screening :

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of a carboxylic acid derivative (e.g., 4-phenylbutyric acid) with thiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours) .

- Step 2 : Piperidine ring functionalization through nucleophilic substitution or coupling reactions.

- Step 3 : Final coupling of the thiadiazole-piperidine intermediate with a 2-(trifluoromethyl)benzoyl chloride derivative.

- Workup : Precipitation by adjusting pH to 8–9 with ammonia, followed by recrystallization from DMSO/water (2:1) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Purity Assessment : Thin-layer chromatography (TLC) using toluene/ethyl acetate/water (8.7:1.2:1.1) with iodine visualization .

- Structural Confirmation :

- NMR/FTIR : To verify aromatic protons, trifluoromethyl groups, and thiadiazole ring vibrations.

- X-ray Crystallography : For resolving crystal packing and stereochemistry, as demonstrated for analogous thiadiazole derivatives .

- Mass Spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

- Methodological Answer :

- In Silico Screening : Molecular docking against target proteins (e.g., kinases, GPCRs) using software like AutoDock to prioritize targets .

- In Vitro Testing :

- Cytotoxicity assays (e.g., MTT on cancer cell lines).

- Enzyme inhibition studies (e.g., acetylcholinesterase for neurodegenerative applications) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Methodological Answer :

- Solvent Optimization : Replace DMSO with ethanol or acetonitrile to enhance solubility and reduce side reactions .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or palladium catalysts for coupling steps .

- Temperature Control : Gradual heating (e.g., 70–100°C) to prevent decomposition, as seen in analogous triazole syntheses .

- Yield Tracking : Use HPLC or GC-MS for real-time monitoring .

Q. How do structural modifications (e.g., fluorophenyl vs. trifluoromethyl groups) impact biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with substituent variations (e.g., 4-fluorophenyl instead of 2-fluorophenyl) and compare bioactivity .

- Computational Analysis : Calculate logP and polar surface area to correlate lipophilicity/solubility with membrane permeability .

- Case Study : Analogous compounds with 4-methoxyphenyl groups showed enhanced metabolic stability .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?

- Methodological Answer :

- Purity Verification : Re-run assays with HPLC-purified batches to exclude impurities .

- Assay Standardization :

- Use consistent cell lines (e.g., HepG2 for liver toxicity).

- Validate enzyme sources (e.g., recombinant vs. tissue-extracted proteins) .

- Stability Testing : Assess compound degradation under assay conditions (pH, temperature) via LC-MS .

Q. What computational strategies are effective for predicting metabolic pathways?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.